3,5-dichloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide

Physicochemical profiling Medicinal chemistry Formulation science

3,5-Dichloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide (CAS 672925-25-6) is a synthetic benzenesulfonohydrazide derivative incorporating a pyrrole–thiophene scaffold and a 3,5-dichlorobenzenesulfonyl moiety. The compound has a molecular formula of C15H11Cl2N3O3S2 and a molecular weight of 416.3 g/mol.

Molecular Formula C15H11Cl2N3O3S2
Molecular Weight 416.3 g/mol
CAS No. 672925-25-6
Cat. No. B3037925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dichloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide
CAS672925-25-6
Molecular FormulaC15H11Cl2N3O3S2
Molecular Weight416.3 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C2=C(SC=C2)C(=O)NNS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C15H11Cl2N3O3S2/c16-10-7-11(17)9-12(8-10)25(22,23)19-18-15(21)14-13(3-6-24-14)20-4-1-2-5-20/h1-9,19H,(H,18,21)
InChIKeyHMMGUQYMUHDWKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide (CAS 672925-25-6): Core Chemical Identity and Research Profile


3,5-Dichloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide (CAS 672925-25-6) is a synthetic benzenesulfonohydrazide derivative incorporating a pyrrole–thiophene scaffold and a 3,5-dichlorobenzenesulfonyl moiety. The compound has a molecular formula of C15H11Cl2N3O3S2 and a molecular weight of 416.3 g/mol. It has been investigated for potential antimicrobial and anticancer bioactivities and has been profiled in over 100 high-throughput screening (HTS) assays . Predicted physicochemical parameters include a density of 1.60±0.1 g/cm³ and a pKa of 6.43±0.25 .

Why Benzenesulfonohydrazide Analogs Cannot Be Interchanged with 3,5-Dichloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide (CAS 672925-25-6)


The benzenesulfonohydrazide chemotype displays pronounced structure–activity relationships (SAR) governed by the substitution pattern on the benzene ring. The 3,5-dichloro substitution of the target compound imparts a distinct ionization profile (pKa 6.43) and enhanced lipophilicity relative to mono‑halogenated or unsubstituted analogs . In closely related benzophenone sulfonamide hybrids, the 3,5‑dichloro motif has been directly linked to potent urease inhibition (IC50 3.90–17.99 µM), whereas compounds lacking this pattern show markedly weaker activity [1]. Consequently, substituting the target compound with a generic benzenesulfonohydrazide derivative lacking the precise substitution geometry risks losing the critical physicochemical and pharmacodynamic properties that underlie its biological profile. The following quantitative evidence sections detail these points of differentiation.

Quantitative Differentiation Evidence: 3,5-Dichloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide (CAS 672925-25-6) vs. Closest Analogs


Lower pKa Differentiates Ionization State vs. 4-Chloro Analog

The predicted pKa of 3,5-dichloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide (6.43 ± 0.25) is 0.14 units lower than that of the 4-chloro analog (6.57 ± 0.25, CAS 672925-20-1) . At physiological pH (7.4), this difference translates to approximately 5–8% higher fraction of deprotonated species for the target compound, which may enhance aqueous solubility and modulate target‑binding interactions.

Physicochemical profiling Medicinal chemistry Formulation science

Higher Density Suggests Superior Solid-State Packing vs. Mono-Halogenated Analogs

The target compound exhibits a predicted density of 1.60 ± 0.1 g/cm³, which is 0.08–0.10 g/cm³ higher than the 4‑chloro analog (1.52 ± 0.1 g/cm³, CAS 672925-20-1) and the 2‑fluoro analog (1.5 ± 0.1 g/cm³, CAS 672925-40-5) . The higher density is consistent with stronger intermolecular forces imparted by the symmetric 3,5‑dichloro substitution, potentially leading to improved crystallinity and storage stability.

Solid-state chemistry Formulation stability Crystallinity

Class-Level Urease Inhibitory Potential Linked to 3,5-Dichloro Substitution

In a study of 31 benzophenone sulfonamide hybrids, compounds bearing the 3,5‑dichloro substitution demonstrated potent urease inhibition with IC50 values in the range 3.90–17.99 µM, outperforming the standard inhibitor acetohydroxamic acid (IC50 = 29.20 ± 1.01 µM) [1]. Although the exact target compound has not been independently evaluated in this assay, the presence of the identical 3,5‑dichlorobenzenesulfonyl pharmacophore strongly suggests that the target compound belongs to this privileged inhibitory class. In contrast, analogs with a mono‑chloro or unsubstituted phenyl ring showed significantly reduced activity in the same study, indicating that the 3,5‑dichloro arrangement is a key driver of potency.

Urease inhibition Anti-infective research Structure-activity relationship

Extensive HTS Profiling Supports Broader Biological Annotation vs. Less-Screened Analogs

The target compound has been evaluated in at least 108 distinct high‑throughput screening assays encompassing diverse molecular targets including GPCRs (e.g., muscarinic acetylcholine receptor M1, μ‑opioid receptor), ion channels, proteases (furin, caspase‑3), and metabolic enzymes . This HTS footprint is substantially larger than that of structurally related benzenesulfonohydrazides which typically feature fewer than 25 publicly recorded bioassays. The broad screening data reduce the risk of investing in an under‑characterized compound and provide multiple potential lead‑identification starting points.

High-throughput screening Drug repurposing Chemoinformatics

Di-Chloro Substitution Enhances Lipophilicity Relative to Unsubstituted Parent Scaffold

Although an experimentally measured logP value is not available for the target compound, the logP of the closely related 4‑chloro analog (CAS 672925-20-1) has been reported as 3.31 . Introduction of an additional meta‑chlorine atom in the target compound is estimated to increase logP to approximately 3.8–4.0, representing a ~0.5–0.7 log unit increase compared to the mono‑chlorinated derivative and an estimated ~1.0 log unit increase relative to the unsubstituted parent scaffold (CAS 666724-72-7). This intermediate lipophilicity is within the range often associated with good membrane permeability while mitigating the solubility and promiscuity risks of heavily halogenated compounds.

Lipophilicity Membrane permeability ADME prediction

Priority Application Scenarios for 3,5-Dichloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide (CAS 672925-25-6)


Urease-Targeted Drug Discovery Programs

The class‑level urease inhibitory activity associated with the 3,5‑dichlorobenzenesulfonohydrazide motif (IC50 range 3.90–17.99 µM) [1] positions this compound as a high‑priority scaffold for hit‑to‑lead and lead‑optimization programs targeting urease, particularly for H. pylori eradication and struvite kidney stone prevention. Procurement of the compound enables direct SAR expansion and enzymatic profiling.

High-Throughput Screening Library Enrichment

With over 108 HTS assays already recorded , the compound offers a well‑annotated addition to diversity‑oriented screening libraries. Its broad profiling data support its use as a reference compound for assay validation and as a tool molecule for studying polypharmacology across GPCR, ion channel, and protease targets.

Physicochemical Property Benchmarking for Analog Selection

The distinct pKa (6.43) and density (1.60 g/cm³) relative to the 4‑chloro and 2‑fluoro analogs make this compound a valuable benchmark for studies correlating halogen substitution patterns with ionization behavior, crystallinity, and formulation stability. Researchers can use it to probe the impact of a symmetrical 3,5‑dichloro arrangement on solid‑state properties.

Antimicrobial and Anticancer Screening Campaigns

Vendor reports and preliminary bioactivity annotations indicate potential antimicrobial and anticancer properties . While direct quantitative data remain limited, the compound's structural features and class‑level evidence justify its inclusion in focused screening sets targeting bacterial and neoplastic cell lines, particularly for exploring mechanisms involving sulfonohydrazide‑mediated enzyme inhibition.

Quote Request

Request a Quote for 3,5-dichloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.